2',3'-Dibromo-6'-fluoroacetophenone (CAS 1807055-61-3): A Comprehensive Technical Guide on Physicochemical Properties and Chemoselective Functionalization
2',3'-Dibromo-6'-fluoroacetophenone (CAS 1807055-61-3): A Comprehensive Technical Guide on Physicochemical Properties and Chemoselective Functionalization
Executive Summary
In the realm of modern medicinal chemistry and advanced materials science, polyhalogenated arenes serve as indispensable scaffolds for iterative molecular diversification. 2',3'-dibromo-6'-fluoroacetophenone (CAS Registry Number: 1807055-61-3)[1] is a highly functionalized, electron-deficient building block that offers three distinct vectors for functionalization: two differentially hindered carbon-bromine (C–Br) bonds and a highly activated carbon-fluorine (C–F) bond.
This whitepaper provides an in-depth mechanistic analysis of the molecule's physicochemical properties, structural conformation, and synthetic utility. By leveraging the principles of steric differentiation, drug development professionals can utilize this scaffold to execute highly regiocontrolled cross-coupling reactions, streamlining the synthesis of complex biaryl and heterocyclic architectures.
Physicochemical Profiling
Understanding the macroscopic properties of 2',3'-dibromo-6'-fluoroacetophenone is critical for designing robust purification and reaction workflows. The presence of multiple heavy halogens significantly increases the compound's density and lipophilicity, while the lack of hydrogen bond donors dictates its solubility profile in non-polar to moderately polar organic solvents[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Analytical Method |
| CAS Registry Number | 1807055-61-3 | Standardized chemical identifier[1]. |
| Molecular Formula | C₈H₅Br₂FO | Derived from atomic composition. |
| Molecular Weight | 295.93 g/mol | High mass due to di-bromo substitution[2]. |
| Predicted Boiling Point | ~280–300 °C | Elevated due to strong London dispersion forces from bromine atoms. |
| Predicted Density | ~1.9–2.0 g/cm³ | High density characteristic of polyhalogenated aromatics. |
| H-Bond Donors | 0 | Prohibits self-association; highly soluble in ethereal solvents. |
| H-Bond Acceptors | 2 (Carbonyl O, Fluoro F) | Enables weak coordination with Lewis acidic catalysts. |
Structural and Mechanistic Insights
As a Senior Application Scientist, it is vital to look beyond the 2D structure of a molecule to understand its 3D conformation and the resulting electronic effects. The reactivity of 2',3'-dibromo-6'-fluoroacetophenone is entirely governed by its unique steric topology.
The Di-Ortho Steric Clash and Coplanarity Disruption
In a standard acetophenone, the acetyl group lies coplanar with the aromatic ring, allowing the carbonyl π -system to conjugate with the aromatic π -electrons. However, in 2',3'-dibromo-6'-fluoroacetophenone, the acetyl group at C-1' is flanked by a bulky bromine atom at C-2' and a fluorine atom at C-6'.
Causality: The severe steric repulsion between the methyl ketone and the ortho-halogens forces the acetyl group to rotate nearly 90° out of the aromatic plane. Because coplanarity is broken, resonance delocalization is effectively shut down. The carbonyl group acts purely as an inductive electron-withdrawing group (EWG). This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while simultaneously rendering the aromatic ring slightly more electron-rich than a typical planar acetophenone.
Steric Differentiation for Chemoselectivity
The molecule possesses two C–Br bonds with nearly identical bond dissociation energies (BDEs). However, their steric environments are drastically different:
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C-2' Bromine: Sandwiched between the out-of-plane acetyl group and the C-3' bromine. This position is highly sterically congested.
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C-3' Bromine: Flanked by the C-2' bromine and a small hydrogen atom at C-4'. This position is significantly more accessible to bulky transition-metal catalysts.
This steric dichotomy allows for highly predictable chemoselective cross-coupling, a phenomenon well-documented in polyhalogenated heteroarenes and benzenes[3].
Synthetic Workflows: Chemoselective Suzuki-Miyaura Protocol
To harness the structural properties described above, we present a self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling at the C-3' position.
Causality of Experimental Choices: We utilize Pd(PPh3)4 as the catalyst. The large cone angle of the triphenylphosphine ligands makes the active Pd(0) species highly sensitive to steric hindrance. Consequently, oxidative addition occurs exclusively at the less hindered C-3' C–Br bond, leaving the C-2' C–Br bond intact for downstream iterative coupling[3]. A biphasic 1,4-dioxane/water solvent system is employed to ensure the solubility of both the highly lipophilic electrophile and the inorganic base ( K2CO3 ).
Step-by-Step Methodology
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Reaction Assembly (Glovebox Recommended): To an oven-dried 10 mL Schlenk flask, add 2',3'-dibromo-6'-fluoroacetophenone (295.9 mg, 1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh3)4 (57.8 mg, 0.05 mmol, 5 mol%).
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Solvent Introduction: Add fully degassed 1,4-dioxane (4.0 mL), followed by a sparged aqueous solution of K2CO3 (2.0 M, 1.0 mL, 2.0 mmol). Seal the flask under a positive pressure of argon.
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Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours.
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Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Validation logic: The starting material ( Rf≈0.6 ) should disappear, replaced by a single distinct product spot ( Rf≈0.4 ). The absence of baseline polar spots confirms that double-coupling (loss of chemoselectivity) has not occurred.
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qNMR Yield Validation: Cool the mixture to room temperature. Add exactly 168.2 mg (1.0 mmol) of 1,3,5-trimethoxybenzene as an internal standard. Extract a 50 µL aliquot of the organic layer, evaporate the solvent, dissolve in CDCl3 , and acquire a 1H-NMR spectrum. Validation logic: Comparing the integration of the internal standard's aromatic protons (6.08 ppm) against the product's novel aromatic signals provides an exact spectroscopic yield, isolating reaction efficiency from subsequent purification losses.
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Workup: Dilute the bulk mixture with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography to isolate the 3'-aryl-2'-bromo-6'-fluoroacetophenone.
Pathway Visualization
The following diagram illustrates the kinetic and steric pathways governing the chemoselective oxidative addition of the palladium catalyst to the substrate.
Chemoselective oxidative addition pathway of 2',3'-dibromo-6'-fluoroacetophenone in Pd-catalysis.
References
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Title : 2',3'-Dibromo-6'-fluoroacetophenone | CAS#:1807055-61-3 Source : Chemsrc URL :[Link]
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Title : A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source : National Institutes of Health (PMC) / Journal of the American Chemical Society URL :[Link]
